Bcat-IN-2

Biochemical assay Selectivity Enzyme inhibition

BCAT-IN-2 is the only BCATm tool compound with 100% oral bioavailability (F=100%) and a 9.2 h half-life—ideal for once-daily oral dosing in obesity/dyslipidemia models. Unlike BCAT-IN-1 (F=28%), it ensures consistent target engagement confirmed by plasma leucine elevation. With proven selectivity over BCATc and well-characterized PK/PD, it serves as the benchmark for BCATm pathway studies. In stock; select from multiple pack sizes.

Molecular Formula C17H14ClF2N5O
Molecular Weight 377.8 g/mol
Cat. No. B10828188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcat-IN-2
Molecular FormulaC17H14ClF2N5O
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)N2C(=N1)C(=C(N2)NCC3=C(C=C(C=C3F)Cl)F)C#N
InChIInChI=1S/C17H14ClF2N5O/c1-2-3-10-6-15(26)25-17(23-10)11(7-21)16(24-25)22-8-12-13(19)4-9(18)5-14(12)20/h4-6,22,24H,2-3,8H2,1H3
InChIKeyURTVEMYYYIZBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure BCAT-IN-2: A Selective, Orally Active BCATm Inhibitor with Defined In Vivo Pharmacology


BCAT-IN-2 (CAS 1800024-45-6) is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm) [1]. It is a small molecule tool compound with a pyrazolopyrimidine core, identified as compound 61 in a fragment- and HTS-based medicinal chemistry campaign [1]. The compound is intended for research use in studying obesity and dyslipidemia, where BCATm inhibition is hypothesized to elevate circulating branched-chain amino acid (BCAA) levels, thereby modulating metabolic signaling pathways [1].

Why BCAT-IN-2 Cannot Be Substituted with Other BCAT or Aminotransferase Inhibitors


The BCAT family comprises two isoforms, the mitochondrial BCATm and the cytosolic BCATc (also known as BCAT1), which are localized to distinct subcellular compartments and have different physiological roles [1]. Inhibitors of BCATc, such as BCATc Inhibitor 2, are primarily investigated in the context of neurodegenerative disease, as BCATc is highly expressed in the brain and regulates glutamate synthesis [2]. In contrast, BCATm inhibition is linked to systemic metabolic regulation in peripheral tissues like adipose and muscle [1]. Therefore, inhibitors of these isoforms are not interchangeable. Furthermore, even within the class of BCATm inhibitors, other compounds like BCAT-IN-1 exhibit different selectivity profiles and significantly inferior oral pharmacokinetics (e.g., F=28% vs. F=100% for BCAT-IN-2), making substitution without rigorous re-optimization infeasible [1][3].

BCAT-IN-2 Product-Specific Quantitative Evidence Guide for Procurement Decisions


Biochemical Potency: BCAT-IN-2 Inhibition of BCATm vs. BCATc

BCAT-IN-2 inhibits BCATm with a pIC50 of 7.3 (IC50 ≈ 50 nM) in a biochemical assay [1]. Its selectivity over the related cytosolic isoform BCATc is moderate, with a pIC50 of 6.6 (IC50 ≈ 250 nM), representing an approximately 5-fold selectivity window [1]. This selectivity profile differentiates it from BCATc-specific inhibitors like BCATc Inhibitor 2, which exhibits ~15-fold selectivity for BCATc over BCATm [2].

Biochemical assay Selectivity Enzyme inhibition

Cellular Target Engagement: BCAT-IN-2 Activity in Primary Human Adipocytes

In a more physiologically relevant cellular context—differentiated primary human adipocytes—BCAT-IN-2 inhibits BCATm with a pIC50 of 6.5 (IC50 ≈ 316 nM) [1]. This potency is lower than the biochemical assay, a common phenomenon attributed to cellular permeability, protein binding, or assay conditions. Comparative cellular data for BCATc Inhibitor 2 or BCAT-IN-4 in this same model are not available [1].

Cellular assay Target engagement Adipocyte Primary cell

In Vivo Pharmacodynamics: BCAT-IN-2 Elevates Circulating Leucine

Oral administration of BCAT-IN-2 to mice results in a dose-dependent increase in the plasma concentration of the branched-chain amino acid leucine, a direct downstream marker of BCATm inhibition [1]. At a dose of 100 mg/kg (p.o.), leucine levels increased from a baseline of 473 µM to 1.2 mM, representing a 2.5-fold elevation [1]. This confirms in vivo target engagement.

In vivo pharmacology Pharmacodynamics BCAA metabolism

Superior Oral Bioavailability: BCAT-IN-2 vs. BCAT-IN-1

BCAT-IN-2 demonstrates exceptional oral bioavailability (F=100%) in mice, with a long terminal half-life (t1/2=9.2 h) and low plasma clearance (Cl=0.3 mL/min/kg) following a 5 mg/kg p.o. dose [1]. This profile is markedly superior to that of BCAT-IN-1, another BCATm inhibitor from a different chemical series (2-aryl benzimidazole), which exhibits only 28% oral bioavailability and higher clearance (Cl=4.0 mL/min/kg) [2].

Pharmacokinetics Oral bioavailability PK/PD

Cellular Phenotype: Reduction of Lipid Accumulation in Hepatocytes

In LO2 and HepG2 hepatocyte cell lines, BCAT-IN-2 ameliorates oleic acid-induced lipid accumulation and apoptosis at concentrations up to 50 µM, with no observed cytotoxicity [1]. This effect is consistent with the proposed mechanism of BCATm inhibition leading to reduced mTORC1 signaling and de novo lipogenesis [1].

Hepatocyte Lipid accumulation Steatosis Cellular phenotype

Optimal Research Application Scenarios for Procuring BCAT-IN-2


In Vivo Efficacy Studies in Diet-Induced Obesity (DIO) Models

BCAT-IN-2 is ideally suited for chronic oral dosing studies in mouse models of obesity and dyslipidemia [1]. Its 100% oral bioavailability and long half-life enable once-daily dosing by oral gavage, simplifying study logistics and ensuring consistent exposure [1]. The established PD marker (plasma leucine) can be monitored to confirm target engagement throughout the study [1].

Investigating BCAA-Mediated Regulation of mTORC1 Signaling

As a BCATm inhibitor, BCAT-IN-2 elevates intracellular leucine, a key activator of the mTORC1 pathway [1]. Researchers can use BCAT-IN-2 to dissect the role of BCAA metabolism in mTORC1-driven processes such as protein synthesis, autophagy, and insulin sensitivity in cell lines (e.g., adipocytes, hepatocytes, myocytes) and in vivo [1].

Mechanistic Studies of Hepatic Steatosis

In vitro data show that BCAT-IN-2 can reduce lipid accumulation in hepatocytes challenged with fatty acids [1]. This makes it a valuable tool for exploring the link between BCAA metabolism, hepatic lipogenesis, and the development of non-alcoholic fatty liver disease (NAFLD). It can be used in combination with other metabolic stressors to model disease progression [1].

Comparative Tool Compound Studies

Given its well-defined PK/PD profile and selectivity window over BCATc, BCAT-IN-2 serves as a benchmark tool compound against which novel BCATm inhibitors or genetic models (e.g., BCATm knockout mice) can be compared [1]. Its oral activity makes it a practical standard for evaluating the efficacy of new chemical entities targeting this pathway in vivo [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcat-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.